N-[(2,4-dimethoxyphenyl)methyl]-1-(2,4-dimethylphenyl)methanamine
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Overview
Description
N-[(2,4-dimethoxyphenyl)methyl]-1-(2,4-dimethylphenyl)methanamine is an organic compound that belongs to the class of amines It is characterized by the presence of two methoxy groups and two methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-1-(2,4-dimethylphenyl)methanamine typically involves the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) and boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) . The reaction conditions include maintaining the reaction mixture at a specific temperature and pH to ensure the complete reduction of the nitrile group to the corresponding amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-1-(2,4-dimethylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)methyl]-1-(2,4-dimethylphenyl)methanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research explores its potential as a precursor for anti-HIV-1 agents and other pharmaceuticals.
Industry: It serves as an intermediate in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-1-(2,4-dimethylphenyl)methanamine involves its interaction with specific molecular targets and pathways. As an amine nucleophile, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: Shares the dimethoxyphenyl structure but lacks the dimethylphenyl group.
4-Methoxybenzylamine: Contains a single methoxy group and a benzylamine structure.
3,4-Dimethoxybenzylamine: Similar structure with methoxy groups at different positions.
Uniqueness
N-[(2,4-dimethoxyphenyl)methyl]-1-(2,4-dimethylphenyl)methanamine is unique due to the presence of both dimethoxy and dimethyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(2,4-dimethylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-13-5-6-15(14(2)9-13)11-19-12-16-7-8-17(20-3)10-18(16)21-4/h5-10,19H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQSDQZUVNHZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCC2=C(C=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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